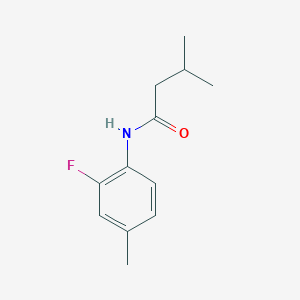![molecular formula C16H21NO2 B7514550 [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone, also known as HDMP-28, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used for scientific research purposes due to its potential as a stimulant. In
作用机制
The mechanism of action of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone involves its ability to bind to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, resulting in increased stimulation of dopamine receptors. This mechanism of action is similar to other stimulants such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been found to increase locomotor activity and produce hyperactivity in animal models. It has also been found to increase heart rate and blood pressure, similar to other stimulants. In addition, [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness.
实验室实验的优点和局限性
One advantage of using [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior. However, one limitation is the potential for abuse and addiction, as it has been found to produce rewarding effects in animal models.
未来方向
There are several future directions for research on [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone. One area of interest is its potential as a treatment for ADHD and other disorders that affect dopamine levels in the brain. Another area of interest is its potential as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, research on the long-term effects of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone on the brain and behavior is needed to better understand its safety and potential for abuse.
合成方法
The synthesis of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone involves the reaction of piperonal with 1-phenylcyclopropanecarbonyl chloride in the presence of hydrochloric acid and sodium hydroxide. The resulting compound is then reduced using sodium borohydride to yield [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone. The purity of the compound is confirmed through chromatography techniques.
科学研究应用
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, similar to other stimulants such as cocaine and methylphenidate. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that affect dopamine levels in the brain.
属性
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-12-13-5-4-10-17(11-13)15(19)16(8-9-16)14-6-2-1-3-7-14/h1-3,6-7,13,18H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJRHBMYPIQFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)


![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)

![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)


